ent-Nateglinide

Pharmacokinetics Type 2 Diabetes Mellitus Enantiomer Differentiation

ent-Nateglinide (CAS 105816-05-5), the L-enantiomer of Nateglinide, is designated USP Related Compound B and EP Impurity B. Essential for chiral HPLC method validation, enantiomeric purity quantification, and pharmacopoeial compliance. Unlike active D-Nateglinide, this enantiomer exhibits distinct SUR1 binding and pharmacokinetics, making it mandatory for stereospecific research and impurity profiling. Substituting enantiomers invalidates chiral purity methods and risks regulatory non-compliance.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 105816-05-5
Cat. No. B030226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Nateglinide
CAS105816-05-5
SynonymsN-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-L-phenylalanine;  L-Nateglinide;  USP Nateglinide Related Compound B; 
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1
InChIKeyOELFLUMRDSZNSF-JCYILVPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ent-Nateglinide CAS 105816-05-5 for Sale: Procurement Guide for the L-Enantiomer of the Insulin Secretagogue Nateglinide


Ent-Nateglinide (CAS 105816-05-5) is the L-enantiomer of the D-phenylalanine derivative Nateglinide, a rapid-onset, short-acting insulin secretagogue used in the management of type 2 diabetes [1]. While Nateglinide (the D-form) is the clinically active pharmaceutical ingredient, its enantiomer, ent-Nateglinide, is of primary importance in research and pharmaceutical quality control as a specified impurity and a stereospecific tool . It serves as a crucial analytical reference standard for determining enantiomeric purity in bulk drugs and dosage forms, and as a pharmacological probe for investigating stereoselective interactions with the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells .

Why Generic Substitution of Nateglinide Enantiomers is Not Scientifically Valid


While ent-Nateglinide and Nateglinide share the same molecular formula, their distinct three-dimensional structure leads to significant differences in biological interaction and pharmacokinetics, precluding any direct substitution. As a stereoisomer, ent-Nateglinide is not simply an inactive version of its counterpart; it exhibits a distinct clearance and distribution profile in vivo, particularly under diabetic conditions [1]. Furthermore, in pharmaceutical manufacturing, it is classified as a specified impurity (Nateglinide USP Related Compound B), meaning its presence must be strictly controlled and quantified. Substituting a pure D-enantiomer standard with an L-enantiomer, or vice versa, would invalidate analytical methods designed for chiral purity assessment, leading to erroneous results and potential regulatory non-compliance [2]. This evidence underscores the necessity for procuring the exact compound required for stereospecific research, impurity profiling, and validated analytical method development.

Quantitative Evidence Differentiating Ent-Nateglinide CAS 105816-05-5 from Nateglinide


Differential Pharmacokinetics: Ent-Nateglinide Exhibits Higher Clearance and Volume of Distribution in a Diabetic Rat Model

In a direct head-to-head comparison, ent-Nateglinide (the L-enantiomer) demonstrated higher total clearance (CLtot) and volume of distribution (Vd) compared to Nateglinide in a diabetic rat model (Goto-Kakizaki rats). This stereoselective pharmacokinetic behavior indicates that the two enantiomers are not handled identically by the body, especially in the disease state relevant to the drug's intended use [1].

Pharmacokinetics Type 2 Diabetes Mellitus Enantiomer Differentiation

Analytical Differentiation: Achievable Resolution and Detection Limits for Enantiomeric Purity

Validated analytical methods demonstrate that ent-Nateglinide can be reliably separated and quantified from its D-enantiomer, Nateglinide. A reverse-phase chiral HPLC method achieved a resolution (Rs) greater than 3.4, enabling the detection of ent-Nateglinide at a level of 0.06 μg relative to a 1000 μg/mL Nateglinide test concentration [1]. Another method reported a resolution above 3.0 with detection limits of 0.12 ng for the L-enantiomer and 0.08 ng for the D-enantiomer [2]. These quantitative metrics confirm that the compounds are analytically distinct and can be precisely measured.

Chiral Chromatography Quality Control Impurity Profiling

Stereoselective Synthesis: High Enantiomeric Purity is a Critical Product Attribute

The synthesis of ent-Nateglinide is optimized for high stereoselectivity to minimize immunogenicity risks associated with racemic mixtures. A stereoselective palladium-catalyzed cross-coupling route yields the compound with >99% enantiomeric purity, ensuring the material's identity as the pure L-enantiomer [1]. This high purity level is a quantifiable attribute that distinguishes a high-quality research tool from a poorly characterized material.

Synthetic Chemistry Chiral Purity API Manufacturing

Procurement-Driven Application Scenarios for High-Purity Ent-Nateglinide (CAS 105816-05-5)


Pharmaceutical Quality Control: Impurity Profiling and Method Validation

Ent-Nateglinide is specifically designated as Nateglinide USP Related Compound B (EP Impurity B). A high-purity reference standard is essential for developing and validating chiral HPLC methods to accurately quantify this enantiomeric impurity in Nateglinide bulk drug substance and finished dosage forms. The validated method with a resolution (Rs) greater than 3.4 and a detection limit of 0.06 μg provides the quantitative foundation for this application [1]. Procuring this compound ensures compliance with pharmacopoeial standards and regulatory requirements for drug release and stability testing.

Pharmacological Research: Investigating Stereoselective Drug Action in Metabolic Disease

Ent-Nateglinide serves as a critical tool for probing stereoselective mechanisms of action. While Nateglinide is the active enantiomer, using ent-Nateglinide in parallel experiments helps researchers dissect the contribution of chirality to binding at the SUR1 receptor on pancreatic β-cells. The established pharmacokinetic difference, where ent-Nateglinide shows higher total clearance and volume of distribution in a diabetic rat model [2], makes it an essential control compound for in vivo studies of drug disposition and pharmacodynamics in type 2 diabetes.

Analytical Method Development: Advancing Chiral Separation Technologies

Ent-Nateglinide is an ideal test compound for developing and evaluating new chiral stationary phases and separation methods. Its well-characterized separation from Nateglinide, with documented resolution (Rs > 3.0) and distinct detection limits (0.12 ng for L- vs 0.08 ng for D-enantiomer) [3], provides a benchmark for assessing the performance of novel chiral selectors, molecularly imprinted polymers, or capillary electrophoresis techniques.

Technical Documentation Hub

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